molecular formula C16H18N4O3 B11117816 Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11117816
M. Wt: 314.34 g/mol
InChI Key: MQNZQNQZFWHKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antiproliferative effects against cancer cell lines, potential antiviral properties, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3} with a molecular weight of approximately 302.34 g/mol. The compound features a triazolo-pyrimidine core which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various human cancer cell lines. For example:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Growth : It was found to dose-dependently inhibit the growth and colony formation of MGC-803 cells.
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells and causes G2/M phase arrest.
  • Signaling Pathway Modulation : It significantly inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT .

Antiviral Activity

The compound has also been evaluated for its antiviral properties , particularly against influenza viruses:

  • Mechanism : It disrupts the interaction between viral polymerase subunits PA and PB1, which is crucial for viral replication.
  • Activity Metrics : Compounds similar to this compound showed EC50 values in the range of 25–47 μM against viral growth .

Other Pharmacological Activities

Beyond anticancer and antiviral activities, this compound may exhibit:

  • Antimicrobial Effects : Some derivatives have shown antibacterial properties against various pathogens.
  • Cytotoxicity : Related compounds have demonstrated cytotoxic effects on a range of cancer cell lines indicating potential for broader applications in oncology .

Case Study 1: Antiproliferative Activity

A study conducted on a series of triazolo[1,5-a]pyrimidine derivatives demonstrated that modifications on the phenyl ring significantly influenced antiproliferative activity. Ethyl 7-(4-methoxyphenyl)-5-methyl derivative was among the most potent with an IC50 value lower than many existing treatments .

Case Study 2: Antiviral Efficacy

Research on triazolopyrimidine-based inhibitors revealed that certain structural modifications could enhance antiviral efficacy. Ethyl 7-(4-methoxyphenyl)-5-methyl derivatives were shown to effectively inhibit viral replication in vitro .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H18N4O3/c1-4-23-15(21)13-10(2)19-16-17-9-18-20(16)14(13)11-5-7-12(22-3)8-6-11/h5-9,14H,4H2,1-3H3,(H,17,18,19)

InChI Key

MQNZQNQZFWHKMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC)C

Origin of Product

United States

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